molecular formula C10H9ClFN3 B1421944 1-[(4-chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine CAS No. 1247685-02-4

1-[(4-chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine

Cat. No. B1421944
CAS RN: 1247685-02-4
M. Wt: 225.65 g/mol
InChI Key: DEDZKSIRADWAFU-UHFFFAOYSA-N
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Description

“1-[(4-chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .

Scientific Research Applications

  • Reductive Amination Applications : A study by Bawa, Ahmad, and Kumar (2009) in "Molbank" described a process involving reductive amination of pyrazolylamine derivatives, highlighting their importance in the synthesis of biologically active molecules and intermediates for pharmaceuticals, dyes, and fine chemicals (Bawa, Ahmad, & Kumar, 2009).

  • Structural Characterization : Kariuki, Abdel-Wahab, and El‐Hiti (2021) in "Crystals" synthesized and characterized structurally similar pyrazole derivatives, demonstrating the relevance of such compounds in crystallography and materials science (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

  • Antibacterial Activity : Rai, Narayanaswamy, Shashikanth, and Arunachalam (2009) in "European Journal of Medicinal Chemistry" explored the antibacterial properties of pyrazole derivatives, indicating potential applications in developing new antimicrobial agents (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

  • Antimicrobial Applications : Mistry, Desai, and Desai (2016) in "International Journal of Current Pharmaceutical Research" synthesized pyrazol-4-yl derivatives and evaluated their in vitro antimicrobial activity, supporting their potential use in fighting bacterial infections (Mistry, Desai, & Desai, 2016).

  • Synthesis and Analytical Characterization : McLaughlin et al. (2016) in "Drug Testing and Analysis" focused on the synthesis and analytical characterization of a research chemical with a similar pyrazole core, highlighting the importance of accurate characterization in research chemicals (McLaughlin et al., 2016).

  • Reaction and Product Formation Studies : Koyioni, Manoli, Manos, and Koutentis (2014) in "The Journal of Organic Chemistry" investigated the reaction of pyrazol-5-amines, providing insights into the product formation and structural aspects of similar pyrazole derivatives (Koyioni, Manoli, Manos, & Koutentis, 2014).

  • GPR39 Agonist Identification : Sato, Huang, Kroeze, and Roth (2016) in "Molecular Pharmacology" identified certain kinase inhibitors as novel GPR39 agonists, indicating the role of pyrazole derivatives in receptor modulation (Sato, Huang, Kroeze, & Roth, 2016).

properties

IUPAC Name

2-[(4-chloro-3-fluorophenyl)methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN3/c11-8-2-1-7(5-9(8)12)6-15-10(13)3-4-14-15/h1-5H,6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDZKSIRADWAFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C(=CC=N2)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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